molecular formula C16H13ClN2O4S B2446652 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid CAS No. 1214116-30-9

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid

Cat. No.: B2446652
CAS No.: 1214116-30-9
M. Wt: 364.8
InChI Key: XCWGEDGWRDSTIR-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group attached to a chlorophenyl ring and a cyanophenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the sulfonylation of 4-chloroaniline with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with a cyanophenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the modulation of inflammatory responses or the inhibition of cancer cell growth. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylamine
  • Dimethyl 2,6-pyridinedicarboxylate
  • 3-Methoxyphenylboronic acid

Comparison

Compared to these similar compounds, 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both a sulfonamide and a cyanophenyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-(4-cyanophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWGEDGWRDSTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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